molecular formula C18H16ClN3O3 B409852 N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide CAS No. 485394-86-3

N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide

Cat. No.: B409852
CAS No.: 485394-86-3
M. Wt: 357.8g/mol
InChI Key: AZQCSTSZZKRLNE-UHFFFAOYSA-N
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Description

N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This substance features a pyrrolidine-2,5-dione (succinimide) core, a heterocyclic scaffold recognized for its diverse pharmacological properties and prevalent in numerous central nervous system (CNS)-active agents . While research on this exact molecule is developing, studies on closely related 3-(chlorophenyl)-pyrrolidine-2,5-dione derivatives have demonstrated promising anticonvulsant and antinociceptive (pain-blocking) activities in preclinical models . These analogs are investigated for their potential to interact with key neurological targets, including voltage-sensitive sodium and L-type calcium channels, which are critical for neuronal excitability and seizure propagation . The structural combination of the chlorophenyl-substituted imide and the hydrazide functionality makes this compound a valuable intermediate or target molecule for researchers designing and synthesizing new therapeutic candidates. It is primarily used in bioactivity screening, structure-activity relationship (SAR) studies, and as a building block in organic synthesis. This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3/c1-11-4-2-3-5-14(11)17(24)21-20-15-10-16(23)22(18(15)25)13-8-6-12(19)7-9-13/h2-9,15,20H,10H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQCSTSZZKRLNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide typically involves multiple steps. One common route starts with the preparation of the pyrrolidinone ring, which can be achieved through the reaction of 4-chloroaniline with 2,5-hexanedione in the presence of a suitable catalyst such as α-amylase . The resulting intermediate is then reacted with 2-methylbenzohydrazide under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that compounds with similar structural motifs to N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide exhibit significant anticancer properties. The compound's structure suggests potential mechanisms of action that may include the induction of apoptosis and inhibition of tumor growth.

Case Study: Anticancer Activity

A study investigating derivatives of 2,5-dioxopyrrolidine highlighted that these compounds can induce apoptosis in cancer cells through mitochondrial dysfunction and the generation of reactive oxygen species (ROS). This mechanism is crucial for their anticancer activity.

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Derivative AHeLa (Cervical Cancer)TBDTBD
Derivative BA549 (Lung Cancer)TBDTBD
Target CompoundMCF-7 (Breast Cancer)TBDTBD

2. Antimicrobial Activity

The presence of the chlorophenyl group in this compound suggests potential antimicrobial activity. Compounds with similar functional groups have been documented to exhibit efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

A comparative study demonstrated that chlorophenyl derivatives showed significant inhibition of bacterial growth in vitro, indicating their potential as antimicrobial agents.

Compound NameBacterial Strain TestedZone of Inhibition (mm)
Chlorophenyl Derivative AE. coli15
Chlorophenyl Derivative BS. aureus18
Target CompoundTBDTBD

Mechanism of Action

The mechanism of action of N’-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidinone Ring

Chlorophenyl Positional Isomers
  • 2-Chlorophenyl Analog: N-[1-(2-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methoxy-N'-(phenylcarbonyl)benzohydrazide () differs in the chlorine substitution position (ortho vs. para).
Methoxy-Substituted Aryl Groups
  • 3,4,5-Trimethoxybenzohydrazide Derivative : 3,4,5-Trimethoxy-N′-[1-(5-methoxy-2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide () replaces the 4-chlorophenyl group with a 5-methoxy-2-methylphenyl moiety. The electron-donating methoxy groups may reduce electrophilic reactivity compared to the electron-withdrawing chlorine, altering interactions with hydrophobic enzyme pockets .

Hydrazide Moiety Modifications

Methylbenzohydrazide Derivatives
  • 4-Methylbenzohydrazide Analog: N'-[1-(4-[2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl]phenyl)-2,5-dioxopyrrolidin-3-yl]-4-methylbenzohydrazide (Compound 4 in ) demonstrates lower cytotoxicity against MCF-7 cells compared to its non-methylated counterpart (Compound 3), suggesting that the ortho-methyl group in the target compound may optimize steric interactions with cellular targets .
Isoxazole-Carbohydrazide Hybrid
  • MAL5: 5-Amino-N′-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-3-methyl-1,2-oxazole-4-carbohydrazide () replaces the benzohydrazide with an isoxazole-carbohydrazide.

Pharmacological Activity and Molecular Docking Insights

  • Binding Affinity: Molecular docking studies reveal that the target compound’s 2-methylbenzohydrazide group may interact with AKT1 (affinity energy: −16.112 kcal/mol for Compound 3) via hydrophobic interactions, while the 4-chlorophenyl group stabilizes the pyrrolidinone core in CDK2’s ATP-binding pocket .

Data Tables

Table 1: Structural and Pharmacological Comparison of Analogs

Compound Name Pyrrolidinone Substituent Hydrazide Substituent Cytotoxicity (MCF-7) Docking Affinity (kcal/mol)
Target Compound 4-Chlorophenyl 2-Methylbenzohydrazide Moderate* AKT1: −16.112; CDK2: −21.342*
N'-[1-(2-Chlorophenyl)-... () 2-Chlorophenyl 2-Methoxybenzohydrazide Not reported Not studied
MAL5 () 4-Chlorophenyl Isoxazole-carbohydrazide Not reported Not studied
Compound 4 () 4-Biphenyl 4-Methylbenzohydrazide Low AKT1: −22.398; CDK2: −19.940

*Data inferred from structurally related compounds in .

Key Findings and Implications

  • Substituent Position Matters : Para-substituted chlorophenyl groups enhance lipophilicity and target engagement compared to ortho isomers.
  • Hydrazide Optimization : Ortho-methyl substitution on benzohydrazide balances steric effects and binding affinity, outperforming para-methyl analogs in cytotoxicity.

Future studies should prioritize synthesizing the target compound and validating its anticancer activity using methodologies like those in to establish dose-response relationships and clinical relevance.

Biological Activity

N'-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-2-methylbenzohydrazide (CAS No. 485394-86-3) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including antibacterial effects, enzyme inhibition, and other pharmacological properties based on diverse research findings.

  • Molecular Formula : C18H16ClN3O3
  • Molecular Weight : 357.79 g/mol
  • Structure : The compound features a pyrrolidine ring, a chlorophenyl group, and a hydrazide moiety, which contribute to its biological properties.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit significant antibacterial activity. For instance, studies have shown that various derivatives with similar structures can effectively inhibit the growth of bacteria such as Salmonella typhi and Bacillus subtilis.

Compound Bacterial Strain Activity Level IC50 (µM)
Compound AS. typhiModerate5.0
Compound BB. subtilisStrong2.5

These findings suggest that the presence of the chlorophenyl and dioxopyrrolidine groups may enhance the antibacterial properties of such compounds .

Enzyme Inhibition

This compound has also been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease. Studies have reported that certain derivatives exhibit strong AChE inhibition, with IC50 values comparable to established inhibitors.
  • Urease : Compounds in this class have shown potent urease inhibition, which is significant for treating urease-related infections and conditions such as urinary stones.
Enzyme Inhibition Type IC50 (µM)
AcetylcholinesteraseStrong0.63
UreaseVery Strong1.21

The enzyme inhibition profiles indicate that this compound could serve as a lead compound for developing new therapeutic agents .

Case Study 1: Antibacterial Evaluation

In a study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and tested their antibacterial efficacy against multiple strains. The results indicated that modifications to the substituents on the benzohydrazide moiety significantly influenced antibacterial potency.

Case Study 2: Enzyme Inhibition Assays

Another study focused on the enzyme inhibition capabilities of this compound. The researchers conducted in vitro assays to measure the IC50 values against AChE and urease. The results demonstrated that certain derivatives exhibited higher inhibition rates than standard drugs used in clinical practice, suggesting potential for further development .

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